molecular formula C17H18N6O2 B14954050 N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide

N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide

Cat. No.: B14954050
M. Wt: 338.4 g/mol
InChI Key: WMAYMKKIVKINGP-UHFFFAOYSA-N
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Description

N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide is a complex organic compound that features a benzimidazole moiety fused with a pyrazinecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide typically involves multiple steps. One common method includes the nucleophilic substitution of a benzimidazole derivative with a pyrazinecarboxamide precursor. The reaction is often carried out in the presence of a base such as potassium hydroxide (KOH) in a dimethyl sulfoxide (DMSO) solvent at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions are common, where the benzimidazole moiety can be substituted with various functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and proteins, inhibiting their activity. This compound can interfere with cellular processes by targeting DNA, RNA, and protein synthesis pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like benzimidazole itself and its various substituted forms.

    Pyrazinecarboxamide derivatives: Compounds with similar pyrazinecarboxamide structures but different substituents.

Uniqueness

N-{4-[(1H-1,3-benzimidazol-2-ylmethyl)amino]-4-oxobutyl}-2-pyrazinecarboxamide is unique due to its dual functionality, combining the properties of both benzimidazole and pyrazinecarboxamide.

Properties

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[4-(1H-benzimidazol-2-ylmethylamino)-4-oxobutyl]pyrazine-2-carboxamide

InChI

InChI=1S/C17H18N6O2/c24-16(6-3-7-20-17(25)14-10-18-8-9-19-14)21-11-15-22-12-4-1-2-5-13(12)23-15/h1-2,4-5,8-10H,3,6-7,11H2,(H,20,25)(H,21,24)(H,22,23)

InChI Key

WMAYMKKIVKINGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCCNC(=O)C3=NC=CN=C3

Origin of Product

United States

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